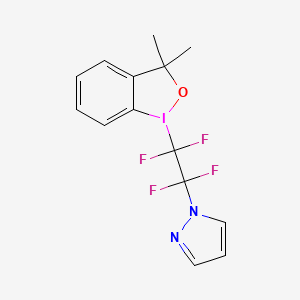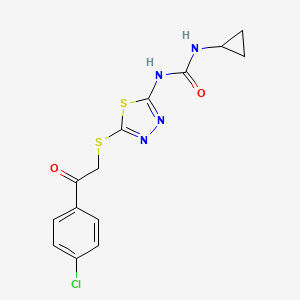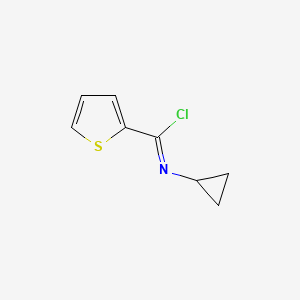![molecular formula C17H17N3O4 B2892966 Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034227-16-0](/img/structure/B2892966.png)
Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone” is a chemical compound. It has a molecular weight of 259.3004 . The compound is also known by other names such as 2-Propen-1-one, 3- (1,3-benzodioxol-5-yl)-1- (1-piperidinyl)-, (2E)-; Piperidine, 1- [ (2E)-3- (1,3-benzodioxol-5-yl)-1-oxo-2-propenyl]-; Piperidine, 1- [3- (1,3-benzodioxol-5-yl)-1-oxo-2-propenyl]-, (E)-; (E)-3- (3,4-Methylenedioxyphenyl)-2-propenoylpiperidide; 1- [ (E)-3,4- (Methylenedioxy)cinnamoyl]piperidine; 1- [ (E)-3- (1,3-Benzodioxol-5-yl)-2-propenoyl]piperidine; Ilepcimide; 3- (Methylenedioxyphenyl)-2-propenoyl piperidide .
Molecular Structure Analysis
The molecular structure of this compound is complex with multiple functional groups . It includes a benzodioxol group, a pyrazin group, and a piperidin group. The exact structure can be found in specialized chemical databases .Physical And Chemical Properties Analysis
The compound has a molecular weight of 259.3004 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available resources.Mécanisme D'action
Target of Action
The primary targets of Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone are currently unknown. This compound is structurally similar to other benzo[d][1,3]dioxole compounds, which have been found to interact with a variety of biological targets
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other benzo[d][1,3]dioxole compounds, which often bind to their targets and modulate their activity .
Biochemical Pathways
Given the structural similarity to other benzo[d][1,3]dioxole compounds, it may affect similar pathways, including those involved in cell signaling, metabolism, and gene expression
Result of Action
Based on the known activities of structurally similar compounds, it may have potential antimicrobial, antiviral, anti-inflammatory, and antitumor activities . .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is its high specificity for B-Raf, which reduces the risk of off-target effects and toxicity. This compound has also been shown to induce apoptosis in cancer cells with B-Raf mutations, making it a promising candidate for cancer therapy. However, the synthesis of this compound is complex and requires multiple steps, which can limit its availability for lab experiments. Additionally, further research is needed to determine the optimal dosage and administration of this compound for cancer therapy.
Orientations Futures
There are several future directions for the research and development of Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone. One potential application is the combination of this compound with other targeted therapies, such as MEK inhibitors, to enhance the efficacy of cancer treatment. Additionally, further research is needed to determine the optimal dosage and administration of this compound for cancer therapy. Finally, the development of new synthetic routes for this compound could increase its availability for lab experiments and clinical trials.
Conclusion:
This compound is a promising small molecule inhibitor that targets the protein kinase B-Raf and has potential therapeutic applications in cancer treatment. The synthesis of this compound is complex, but its high specificity for B-Raf reduces the risk of off-target effects and toxicity. Further research is needed to determine the optimal dosage and administration of this compound for cancer therapy and to develop new synthetic routes for increased availability.
Méthodes De Synthèse
The synthesis of Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves a multi-step process that starts with the reaction of 2-hydroxybenzaldehyde with pyrazine-2-carboxylic acid to form a benzodioxole intermediate. The intermediate is then reacted with 1-(piperidin-3-yloxy)propan-2-one to yield the final product. The yield of this compound is typically around 50%, and the purity can be increased through various purification techniques such as column chromatography.
Applications De Recherche Scientifique
Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications in cancer treatment. B-Raf is a protein kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival. Mutations in the B-Raf gene have been identified in various types of cancer, including melanoma, thyroid cancer, and colorectal cancer. This compound inhibits the activity of B-Raf and has been shown to induce apoptosis in cancer cells with B-Raf mutations.
Propriétés
IUPAC Name |
1,3-benzodioxol-5-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-17(12-3-4-14-15(8-12)23-11-22-14)20-7-1-2-13(10-20)24-16-9-18-5-6-19-16/h3-6,8-9,13H,1-2,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXKVHGSCMYKCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCO3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2892885.png)



![1-[3-({3-[(Pyridazin-3-yl)amino]azetidin-1-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B2892890.png)
amino]-3-[2-(4-methoxyphenoxy)ethyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2892892.png)


![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B2892898.png)
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-prop-2-enylacetamide](/img/structure/B2892899.png)

![5-(2-Chlorophenyl)-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2892905.png)